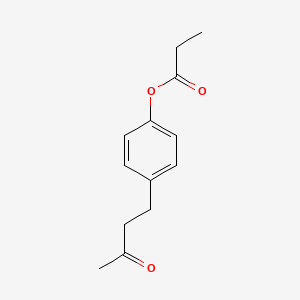
4-(3-Oxobutyl)phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxobutyl)phenyl propionate is an organic compound with the molecular formula C13H16O3. It is characterized by a phenyl ring substituted with a propionate group and a 3-oxobutyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl propionate typically involves the esterification of 4-(3-oxobutyl)phenol with propionic acid or its derivatives. One common method is the reaction of 4-(3-oxobutyl)phenol with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxobutyl)phenyl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-(3-carboxybutyl)phenyl propionate.
Reduction: Formation of 4-(3-hydroxybutyl)phenyl propionate.
Substitution: Formation of various substituted phenyl propionates depending on the substituent introduced.
Applications De Recherche Scientifique
4-(3-Oxobutyl)phenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Oxobutyl)phenyl propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation and reduction products may interact with enzymes and receptors, modulating their activity and leading to physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Oxobutyl)phenyl acetate
- 4-(3-Oxobutyl)phenyl butyrate
- 4-(3-Oxobutyl)phenyl valerate
Uniqueness
4-(3-Oxobutyl)phenyl propionate is unique due to its specific ester linkage and the presence of a 3-oxobutyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the propionate ester may exhibit different solubility and stability characteristics compared to acetate or butyrate esters .
Propriétés
Numéro CAS |
84604-41-1 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
[4-(3-oxobutyl)phenyl] propanoate |
InChI |
InChI=1S/C13H16O3/c1-3-13(15)16-12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |
Clé InChI |
NBNZUDHERZHGTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


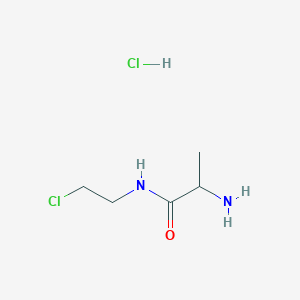
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
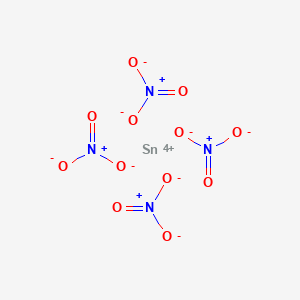
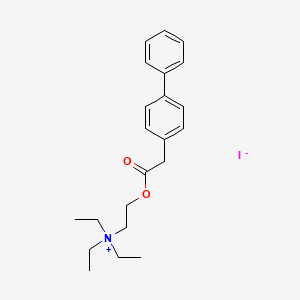
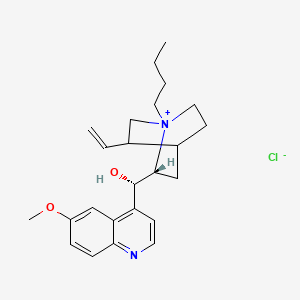
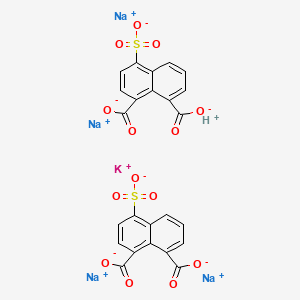
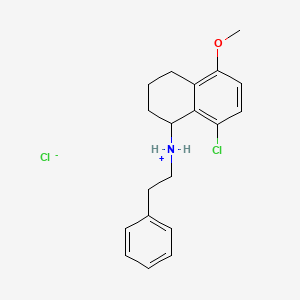
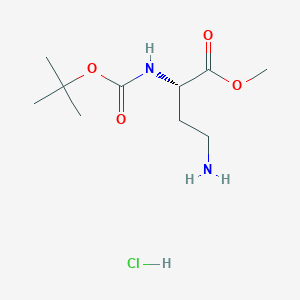
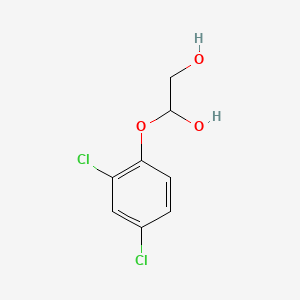
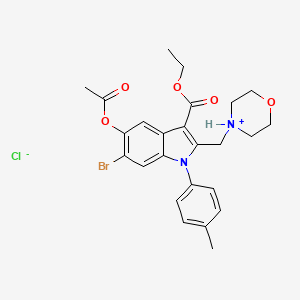
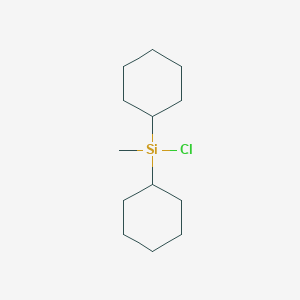
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
